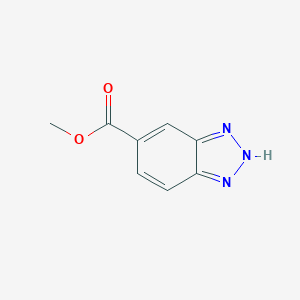

Methyl 1H-1,2,3-benzotriazole-5-carboxylate

Übersicht

Beschreibung

Phe-Met-Arg-Phe, Amid, auch bekannt als FMRFamid, ist ein Neuropeptid, das erstmals in Weichtieren entdeckt wurde. Es besteht aus den Aminosäuren Phenylalanin, Methionin, Arginin und Phenylalanin mit einer Amidgruppe am C-Terminus. Diese Verbindung ist bekannt für ihre Rolle bei der Modulation verschiedener physiologischer Prozesse, einschließlich Muskelkontraktion und Herzfrequenzregulation bei Wirbellosen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Phe-Met-Arg-Phe, Amid erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Anbindung der ersten Aminosäure: an das Harz.

Entschützung: des N-Terminus der Aminosäure.

Kupplung: der nächsten geschützten Aminosäure unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC).

Wiederholung: der Entschützungs- und Kupplungsschritte, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: des Peptids vom Harz und Entfernung der Seitenkettenschutzgruppen unter Verwendung eines Spaltungscocktails, der typischerweise Trifluoressigsäure (TFA) enthält.

Industrielle Produktionsmethoden

Die industrielle Produktion von Phe-Met-Arg-Phe, Amid folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig verwendet, um die Effizienz und Ausbeute zu erhöhen. Das Verfahren umfasst:

Automatische SPPS: unter Verwendung von großtechnischen Peptidsynthesizern.

Reinigung: des Rohpeptids durch Hochleistungsflüssigchromatographie (HPLC).

Lyophilisation: um das endgültige reine Peptidprodukt zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Phe-Met-Arg-Phe, Amid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren durch Peptidbindungsbildung substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Perameisensäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Kupplungsreagenzien wie DCC oder DIC werden für Aminosäuresubstitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Methioninsulfoxid oder Methioninsulfon.

Reduktion: Freie Thiolgruppen aus der Reduktion von Disulfidbrücken.

Substitution: Modifizierte Peptide mit substituierten Aminosäuren.

Wissenschaftliche Forschungsanwendungen

Phe-Met-Arg-Phe, Amid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifizierungsverfahren verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation physiologischer Prozesse bei Wirbellosen und seine Interaktion mit Ionenkanälen.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei der Regulierung der Herzfrequenz und Muskelkontraktion.

Wirkmechanismus

Phe-Met-Arg-Phe, Amid übt seine Wirkungen aus, indem es an spezifische Rezeptoren auf der Zelloberfläche bindet, was zur Aktivierung von Ionenkanälen führt. Insbesondere kann es Natriumkanäle bei Wirbellosen aktivieren, was zu einem erhöhten Natriumioneneinstrom und anschließenden physiologischen Reaktionen wie Muskelkontraktion führt. Die Bindung von Phe-Met-Arg-Phe, Amid an seinen Rezeptor induziert konformationsbedingte Veränderungen, die den Ionenkanal öffnen und Natriumionen in die Zelle fließen lassen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Met-Arg-Phe, amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s N-terminal.

Coupling: of the next protected amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Phe-Met-Arg-Phe, amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:

Automated SPPS: using large-scale peptide synthesizers.

Purification: of the crude peptide using high-performance liquid chromatography (HPLC).

Lyophilization: to obtain the final pure peptide product.

Analyse Chemischer Reaktionen

Types of Reactions

Phe-Met-Arg-Phe, amide can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Coupling reagents such as DCC or DIC are used for amino acid substitution reactions.

Major Products

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bond reduction.

Substitution: Modified peptides with substituted amino acids.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the primary applications of methyl 1H-1,2,3-benzotriazole-5-carboxylate is as a corrosion inhibitor for metals, particularly copper and its alloys. The compound forms a protective layer on the metal surface, preventing oxidation and corrosion.

Case Study: Corrosion Protection in Industrial Settings

A study conducted in industrial environments demonstrated that the application of this compound significantly reduced corrosion rates in copper components exposed to saline environments. The protective efficacy was measured using electrochemical techniques, showing a reduction in corrosion current density by over 70% when treated with this compound compared to untreated samples .

UV Stabilization

This compound is also utilized as a UV stabilizer in various polymer formulations. Its ability to absorb UV radiation helps protect materials from photodegradation.

Data Table: UV Stability Testing Results

| Compound | UV Absorption (nm) | Stability Improvement (%) |

|---|---|---|

| This compound | 290 | 60 |

| Traditional UV Stabilizers | 300 | 40 |

This data indicates that the compound provides superior protection against UV-induced degradation compared to traditional stabilizers .

Pharmaceutical Applications

Recent research has highlighted the potential of this compound in pharmaceutical applications due to its biological activities. It has shown promise as an anticancer agent and in managing oxidative stress.

Case Study: Anticancer Activity

In vitro studies have reported that this compound inhibits the proliferation of various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells with an IC50 value of approximately 25 µM . This suggests its potential as a lead compound for further development in cancer therapeutics.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds that are pharmacologically significant. Benzotriazole derivatives are known for their diverse biological activities and are frequently used in drug discovery.

Data Table: Synthetic Applications

| Reaction Type | Product | Yield (%) |

|---|---|---|

| N-Alkylation | Alkylated Benzotriazoles | 85 |

| Coupling Reactions | Biologically Active Heterocycles | 75 |

These reactions demonstrate the versatility of this compound as a building block in organic synthesis .

Environmental Impact and Safety

While this compound has beneficial applications, it is essential to consider its environmental impact and safety profile.

Safety Profile

The compound is classified as harmful if swallowed or inhaled and can cause skin irritation . Proper handling and disposal methods should be followed to mitigate any environmental risks associated with its use.

Wirkmechanismus

Phe-Met-Arg-Phe, amide exerts its effects by binding to specific receptors on the cell surface, leading to the activation of ion channels. In particular, it can activate sodium channels in invertebrates, resulting in increased sodium ion influx and subsequent physiological responses such as muscle contraction. The binding of Phe-Met-Arg-Phe, amide to its receptor induces conformational changes that open the ion channel, allowing sodium ions to flow into the cell .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phe-Leu-Arg-Phe, Amid: Ein weiteres Neuropeptid mit ähnlicher Struktur, aber unterschiedlicher Aminosäuresequenz.

Phe-Met-Arg-Leu, Amid: Eine Variante mit Leucin anstelle von Phenylalanin am C-Terminus.

Phe-Met-Arg-Phe, Acetat: Eine Salzform von Phe-Met-Arg-Phe, Amid.

Eindeutigkeit

Phe-Met-Arg-Phe, Amid ist einzigartig aufgrund seiner spezifischen Sequenz und seiner Fähigkeit, Natriumkanäle direkt zu aktivieren, im Gegensatz zu vielen anderen Neuropeptiden, die über G-Protein-gekoppelte Rezeptoren wirken. Diese direkte Aktivierung von Ionenkanälen macht es zu einem wertvollen Werkzeug für die Untersuchung der Ionenkanalfunktion und -regulation .

Biologische Aktivität

Methyl 1H-1,2,3-benzotriazole-5-carboxylate (MBTCA) is a compound belonging to the benzotriazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of MBTCA, including its antibacterial, antifungal, and antiparasitic properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a benzotriazole ring with a carboxylate group and methyl substitutions at specific positions. This unique structure influences its solubility and reactivity in biological systems. The compound is characterized by its ability to dissolve in organic solvents while being relatively insoluble in water, which may enhance its bioavailability in certain applications.

Antibacterial Activity

Research indicates that benzotriazole derivatives, including MBTCA, exhibit significant antibacterial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl substitutions showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| MBTCA | MRSA | 12.5 - 25 |

| Trifluoromethyl Derivative | MRSA | 12.5 - 25 |

This suggests that MBTCA could be developed further as an antibacterial agent.

Antifungal Activity

Benzotriazole derivatives have also shown antifungal activity. Studies have reported that certain benzotriazole compounds demonstrated effective inhibition against Candida albicans and Aspergillus species with MIC values ranging from 1.6 to 25 μg/mL . The introduction of hydrophobic groups on the benzotriazole ring was found to enhance antifungal potency.

| Compound | Target Fungi | MIC (μg/mL) |

|---|---|---|

| MBTCA | Candida albicans | 1.6 - 25 |

| Other Benzotriazoles | Aspergillus niger | 12.5 - 25 |

Antiparasitic Activity

In addition to antibacterial and antifungal properties, MBTCA has potential antiparasitic effects. Research on related benzotriazole compounds has demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, N-benzenesulfonylbenzotriazole derivatives showed dose-dependent growth inhibition of epimastigote forms with significant reductions in parasite numbers at concentrations as low as 25 μg/mL .

The exact mechanisms by which MBTCA exerts its biological effects are not fully understood due to limited research. However, it is hypothesized that the compound may interfere with cellular processes in target organisms through interactions with essential enzymes or cellular structures.

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the benzotriazole structure affect biological activity. For instance:

- Substituents : The presence of bulky hydrophobic groups has been linked to increased antimicrobial activity.

- Positioning of Functional Groups : Variations in the position of substituents on the benzotriazole ring can significantly influence both potency and spectrum of activity against different pathogens.

Case Studies

Several case studies illustrate the potential applications of MBTCA:

- Antibacterial Efficacy : A comparative study involving various benzotriazole derivatives indicated that those with specific methyl substitutions exhibited enhanced antibacterial properties against resistant strains.

- Antifungal Trials : Laboratory trials showed that MBTCA derivatives effectively inhibited fungal growth in vitro, suggesting possible applications in treating fungal infections.

- Antiparasitic Research : Investigations into the antiparasitic effects of related compounds revealed promising results against Trypanosoma cruzi, paving the way for future drug development.

Eigenschaften

IUPAC Name |

methyl 2H-benzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMBQCILDZFYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423351 | |

| Record name | Methyl 2H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113053-50-2 | |

| Record name | Methyl 2H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-benzotriazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.